2-(3-Chloro-2-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-2-methoxyphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine can produce an amino derivative .
Scientific Research Applications
2-(3-Chloro-2-methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro and methoxy substituents may enhance binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, is a versatile scaffold used in many bioactive molecules.
Pyrrolidin-2-one: A related compound with a carbonyl group, known for its biological activities.
3-Chloro-2-methoxybenzaldehyde: The precursor used in the synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides a distinct profile compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
RJIXBMOMBZBUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.